

Unraveling the Off-Target Activities of AMT Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: AMT hydrochloride

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Introduction

Alpha-methyltryptamine (AMT) is a psychoactive compound that has been investigated for various therapeutic applications, including as an antidepressant.^[1] Its primary mechanism of action is often attributed to its interaction with the serotonin system and its ability to inhibit monoamine oxidase (MAO).^{[1][2]} However, a comprehensive understanding of a compound's full pharmacological profile, including its activity at other receptors, is crucial for predicting its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of **AMT hydrochloride**'s activity at various non-primary receptor targets, supported by available experimental data.

Multi-Receptor Activity of AMT Hydrochloride

AMT hydrochloride exhibits a complex pharmacological profile, interacting with a range of targets beyond its primary sites of action. Its activity can be broadly categorized into three main areas: monoamine transporters, serotonin receptors, and monoamine oxidase enzymes.

Monoamine Transporter Engagement

AMT acts as a releasing agent at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.^[3] This action leads to an increase in the extracellular concentration of these key neurotransmitters, contributing to its stimulant effects.^[1]

Serotonin Receptor Affinity

AMT demonstrates a moderate binding affinity for both 5-HT1 and 5-HT2 receptor families.[1] While specific binding affinities (K_i values) for a wide array of serotonin receptor subtypes are not extensively documented in publicly available literature, its activity at the 5-HT2A receptor is noted, where it acts as a weak partial agonist.[3] The hallucinogenic properties of AMT are likely mediated by its interaction with 5-HT2A receptors.[4]

Monoamine Oxidase Inhibition

A significant aspect of AMT's pharmacology is its potent inhibition of monoamine oxidase, particularly the MAO-A isoform.[1] This inhibition prevents the breakdown of monoamine neurotransmitters, further amplifying their levels in the synapse.

Comparative Quantitative Data

To facilitate a clear comparison of **AMT hydrochloride**'s potency at different targets, the following tables summarize the available quantitative data.

Table 1: Monoamine Transporter Releasing Activity of **AMT Hydrochloride**

Target	EC50 (nM)	Reference Compound	EC50 (nM)
SERT	3.4	PAL-287	4
DAT	12.6	(+)-Amphetamine	~7
NET	11.1	(+)-Amphetamine	~6

EC50 values represent the concentration of the compound that elicits 50% of its maximal effect as a releasing agent.[3]

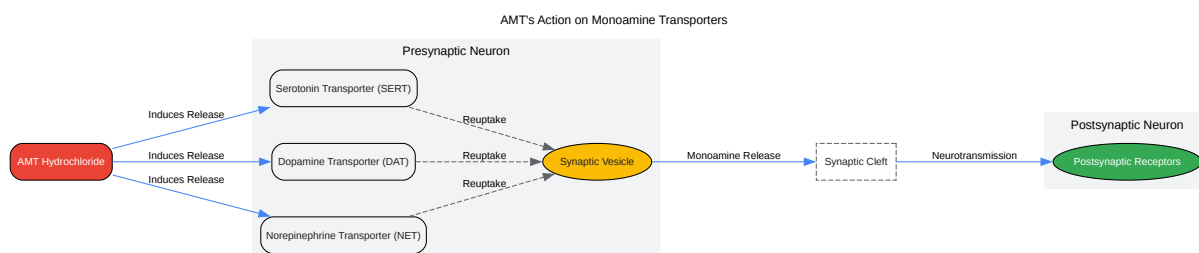
Table 2: Monoamine Oxidase Inhibition by **AMT Hydrochloride**

Target	IC50 (μM)	Reference Compound	IC50 (μM)
MAO-A	0.049	Harmin	~0.006
MAO-B	82	Selegiline	~0.3

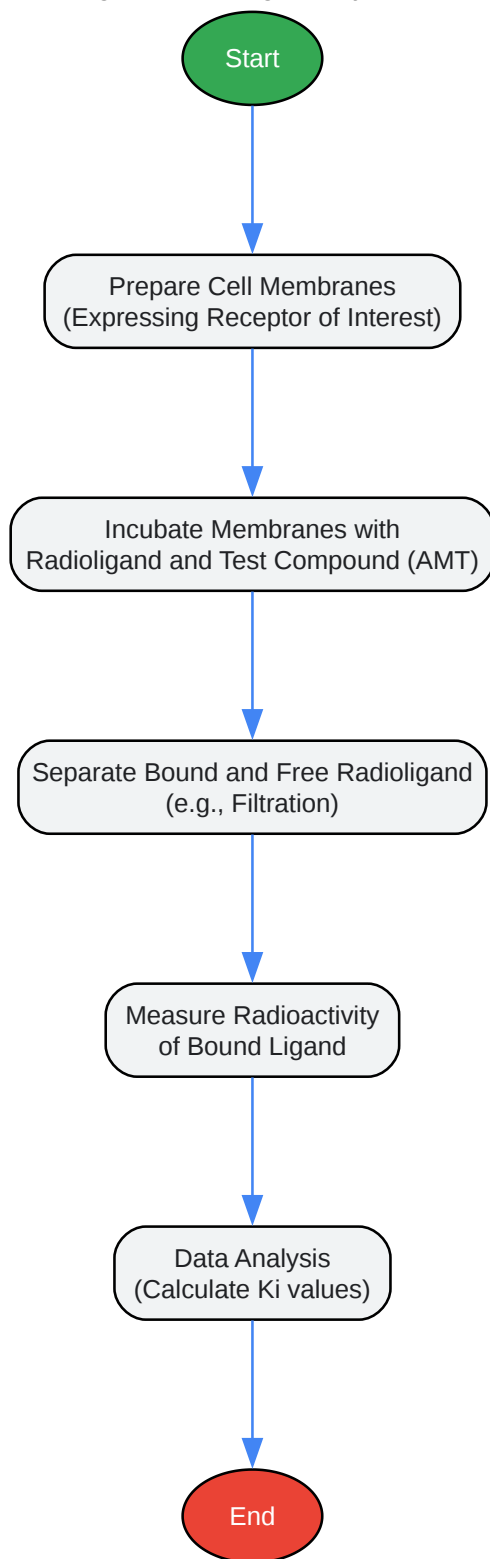
IC50 values represent the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by AMT's interaction with monoamine transporters and a typical workflow for a radioligand binding assay used to determine receptor affinity.



Radioligand Binding Assay Workflow

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